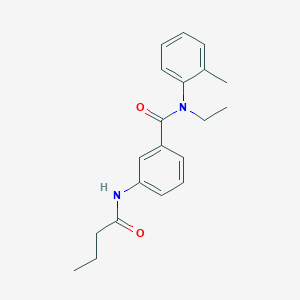
3-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. This compound is characterized by its unique structure, which includes a benzamide core substituted with butanoylamino, ethyl, and methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide typically involves the reaction of 3-amino-N-ethyl-N-(2-methylphenyl)benzamide with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents such as N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Benzylic halides.
Scientific Research Applications
3-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may act as an inhibitor of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition can result in antiproliferative effects, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 3-(butanoylamino)-N-methyl-N-(2-methylphenyl)benzamide
- 3-(butanoylamino)-N-ethyl-N-(2-chlorophenyl)benzamide
- 3-(butanoylamino)-N-ethyl-N-(2-methoxyphenyl)benzamide
Uniqueness
3-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butanoylamino group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C20H24N2O2/c1-4-9-19(23)21-17-12-8-11-16(14-17)20(24)22(5-2)18-13-7-6-10-15(18)3/h6-8,10-14H,4-5,9H2,1-3H3,(H,21,23) |
InChI Key |
MWGPTMFGJIFYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N(CC)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















